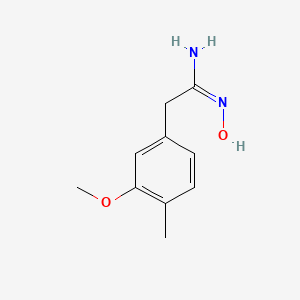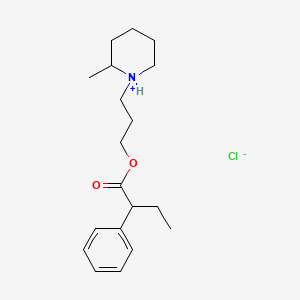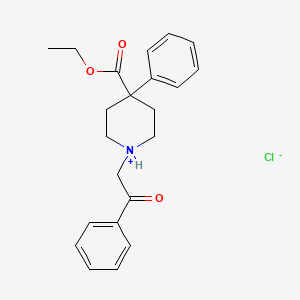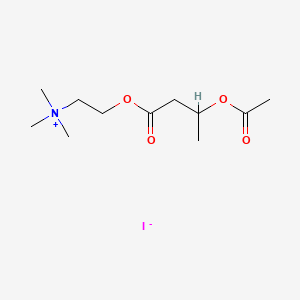![molecular formula C13H24N6O4 B13777788 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide CAS No. 88122-28-5](/img/structure/B13777788.png)
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydrazine, carbonyl, and imidazolidinone moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a diacid or its derivative under controlled conditions to form the imidazolidinone ring.
Introduction of the hydrazinyl group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Attachment of the oxopropyl group: This step involves the reaction of the intermediate with an appropriate oxopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols.
Substitution: Substituted hydrazides or hydrazones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazinyl group can form reversible covalent bonds with functional groups on proteins, potentially affecting protein-protein interactions. Additionally, the compound may act as an inhibitor for certain enzymes by binding to their active sites and blocking substrate access.
相似化合物的比较
Similar Compounds
4-(3-Hydrazinyl-3-oxopropyl)phenylboronic acid: Contains a boronic acid group and a hydrazinocarbonyl moiety, similar to the hydrazinyl and carbonyl groups in the target compound.
3-[2-[2-[2-[(3-hydrazinyl-3-oxopropyl)amino]ethoxy]ethoxy]ethylamino]propanehydrazide: Shares the hydrazinyl and oxopropyl groups with the target compound.
Uniqueness
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the imidazolidinone ring and the specific arrangement of hydrazinyl and oxopropyl groups differentiate it from other similar compounds.
属性
CAS 编号 |
88122-28-5 |
|---|---|
分子式 |
C13H24N6O4 |
分子量 |
328.37 g/mol |
IUPAC 名称 |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-4-9-12(22)19(7-8(2)11(21)17-15)13(23)18(9)6-5-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI 键 |
CRGLWMXMTDMCBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)



![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)






![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
